Dihydroalpinumisoflavone
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Overview
Description
Dihydroalpinumisoflavone is a naturally occurring isoflavone, primarily found in the leaves and stems of certain plant species such as Crotalaria madurensis This compound is characterized by its white crystalline solid form and stability at room temperature . It has shown potential in various biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroalpinumisoflavone can be synthesized through various chemical reactions involving the appropriate starting materials. One common method involves the cyclization of suitable precursors under controlled conditions to form the isoflavone structure. The reaction typically requires specific catalysts and solvents to achieve the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the leaves and stems of Crotalaria madurensis . The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form. The industrial methods are optimized to ensure high yield and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Dihydroalpinumisoflavone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.
Major Products:
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic compounds.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a potential candidate for studying cellular processes and oxidative stress.
Medicine: Dihydroalpinumisoflavone has shown promise in anticancer research, particularly in inhibiting the growth of cancer cells, including pancreatic cancer cells.
Mechanism of Action
The mechanism of action of dihydroalpinumisoflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to neutralize reactive oxygen species.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2, thereby reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Neuroprotective Activity: It protects neurons from oxidative damage and apoptosis, potentially through the modulation of signaling pathways involved in cell survival.
Comparison with Similar Compounds
Alpinumisoflavone: Another prenylated isoflavone with similar biological activities but different structural features.
Erythrivarone A: An isoflavone isolated from the stem bark of Erythrina variegate, known for its anticancer and antioxidant properties.
Properties
IUPAC Name |
5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,9-10,21-22H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPMTCOAGXAAIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the known natural sources of Dihydroalpinumisoflavone?
A1: this compound has been isolated from the following plant sources:
- Stem bark of Erythrina variegata Linn: This plant, also known as the Tiger's claw tree, is known for its medicinal properties. []
- Leaves and stems of Crotalaria madurensis: This plant belongs to the legume family and is found in various parts of Asia. []
- Heartwood of Erythrina arborescens Roxb: This species, also from the Erythrina genus, is found in Southeast Asia and is known for its vibrant flowers. []
Q2: What is the molecular structure of this compound?
A2: this compound possesses a unique structure characterized by a prenylated isoflavone skeleton. While its molecular formula hasn't been explicitly stated in the provided abstracts, it can be deduced as C26H28O6 based on its chemical name: 4′-hydroxy-[6″,6″-dimethyldihydropyrano(2″,3″:5,6)]-[6‴,6‴-dimethyldihydropyrano(2‴,3‴:7,8)]isoflavone. Further spectroscopic analyses, including NMR and mass spectrometry, would be needed to confirm this. []
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